Diisopropyl terephthalate

Catalog No.
S1905531
CAS No.
6422-84-0
M.F
C14H18O4
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropyl terephthalate

CAS Number

6422-84-0

Product Name

Diisopropyl terephthalate

IUPAC Name

dipropan-2-yl benzene-1,4-dicarboxylate

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C14H18O4/c1-9(2)17-13(15)11-5-7-12(8-6-11)14(16)18-10(3)4/h5-10H,1-4H3

InChI Key

HWUDSKSILZNHRX-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)C

Synthesis and Characterization of Poly(butylene terephthalate) Copolyesters Derived from Threitol

Mechanistic Aspects of Poly(ethylene terephthalate) Recycling

Diverging trends of plasticizers (phthalates and non-phthalates) in indoor and freshwater environments

Metabolic and enzymatic engineering strategies for polyethylene terephthalate degradation and valorization

Copper-supported catalysts for sustainable PET depolymerization

Diisopropyl terephthalate is an organic compound with the molecular formula C14H18O4C_{14}H_{18}O_{4}. It is an ester formed from terephthalic acid and isopropanol. This compound typically appears as a colorless to pale yellow liquid, characterized by its low volatility and high thermal stability. Diisopropyl terephthalate is primarily used as a plasticizer and solvent in various industrial applications, particularly in the production of polymers and resins.

, including:

  • Hydrolysis: In the presence of an acid or base catalyst, diisopropyl terephthalate can be hydrolyzed back into terephthalic acid and isopropanol. This reaction is significant in recycling processes and in the degradation of esters.
  • Transesterification: This reaction can occur with other alcohols, leading to the formation of different esters while releasing isopropanol. This process is essential in producing various polyesters .

Diisopropyl terephthalate can be synthesized through several methods:

  • Esterification: The most common method involves the direct esterification of terephthalic acid with isopropanol in the presence of an acid catalyst. This process typically requires elevated temperatures to drive the reaction to completion.
  • Transesterification: Another method involves transesterifying dimethyl terephthalate with isopropanol, which can also yield diisopropyl terephthalate along with methanol as a byproduct .

Diisopropyl terephthalate finds various applications, including:

  • Plasticizer: It is used to enhance the flexibility and durability of plastics.
  • Solvent: It serves as a solvent for coatings and adhesives.
  • Intermediate in Polymer Production: It can be utilized in synthesizing other polyesters and copolymers, contributing to improved material properties.

Interaction studies involving diisopropyl terephthalate primarily focus on its behavior in polymer matrices. Research indicates that it can significantly influence the mechanical properties of polymers when used as a plasticizer. The interaction between diisopropyl terephthalate and polymer chains affects thermal stability, flexibility, and processability

Diisopropyl terephthalate shares structural similarities with several other compounds in the ester family. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
Terephthalic AcidC8H6O4C_{8}H_{6}O_{4}A key precursor for polyesters; highly soluble in water.
Dimethyl TerephthalateC10H10O4C_{10}H_{10}O_{4}Commonly used in polyester synthesis; more volatile than diisopropyl terephthalate.
Diethyl TerephthalateC12H14O4C_{12}H_{14}O_{4}Similar applications as diisopropyl; different alcohol moiety affects properties.
Isophthalic AcidC8H6O4C_{8}H_{6}O_{4}Used in copolymerization; offers enhanced thermal stability compared to terephthalic acid.

Uniqueness of Diisopropyl Terephthalate: Diisopropyl terephthalate's unique combination of low volatility and high thermal stability makes it particularly valuable as a plasticizer compared to other esters, which may not offer the same balance of properties.

XLogP3

3.2

Other CAS

6422-84-0

Wikipedia

Terephthalic acid, diisopropyl ester

Dates

Modify: 2023-08-16

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